molecular formula C11H12F2O2 B14880378 4,4-Difluoro-2,2-dimethylchroman-6-ol

4,4-Difluoro-2,2-dimethylchroman-6-ol

Cat. No.: B14880378
M. Wt: 214.21 g/mol
InChI Key: ZSQWWZJYIZWIOG-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylchroman-6-ol is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethylchroman-6-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-6-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions, with the fluorinating agent being added dropwise to a solution of 2,2-dimethylchroman-6-ol in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylchroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylchroman-6-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylchroman-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4,4-Difluoro-2,2-dimethylchroman-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and chroman structure, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethyl-3H-chromen-6-ol

InChI

InChI=1S/C11H12F2O2/c1-10(2)6-11(12,13)8-5-7(14)3-4-9(8)15-10/h3-5,14H,6H2,1-2H3

InChI Key

ZSQWWZJYIZWIOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)O)(F)F)C

Origin of Product

United States

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